molecular formula C48H54Sn2 B14387087 (Dodecane-1,12-diyl)bis(triphenylstannane) CAS No. 87518-45-4

(Dodecane-1,12-diyl)bis(triphenylstannane)

Cat. No.: B14387087
CAS No.: 87518-45-4
M. Wt: 868.4 g/mol
InChI Key: XXASYUNNFRZGQD-UHFFFAOYSA-N
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Description

(Dodecane-1,12-diyl)bis(triphenylstannane) is an organotin compound characterized by the presence of two triphenylstannane groups connected by a dodecane chain. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dodecane-1,12-diyl)bis(triphenylstannane) typically involves the reaction of dodecane-1,12-diol with triphenyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound.

Industrial Production Methods

Industrial production of organotin compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Dodecane-1,12-diyl)bis(triphenylstannane) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: Reduction reactions can convert the organotin compound to lower oxidation states.

    Substitution: The triphenylstannane groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Dodecane-1,12-diyl)bis(triphenylstannane) is used as a reagent in organic synthesis and as a catalyst in various reactions.

Biology

Organotin compounds have been studied for their biological activity, including their potential as antifungal and antibacterial agents.

Medicine

Research into the medicinal applications of organotin compounds includes their potential use in cancer therapy and as antimicrobial agents.

Industry

In industry, organotin compounds are used as stabilizers in the production of polyvinyl chloride (PVC) and as catalysts in the manufacture of polyurethane foams.

Mechanism of Action

The mechanism of action of (Dodecane-1,12-diyl)bis(triphenylstannane) involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to inhibition of enzyme activity and cell death.

Comparison with Similar Compounds

Similar Compounds

  • **(Hexane-1,6-diyl)bis

Properties

CAS No.

87518-45-4

Molecular Formula

C48H54Sn2

Molecular Weight

868.4 g/mol

IUPAC Name

triphenyl(12-triphenylstannyldodecyl)stannane

InChI

InChI=1S/C12H24.6C6H5.2Sn/c1-3-5-7-9-11-12-10-8-6-4-2;6*1-2-4-6-5-3-1;;/h1-12H2;6*1-5H;;

InChI Key

XXASYUNNFRZGQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](CCCCCCCCCCCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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